1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea
Description
1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea is a substituted thiourea derivative characterized by three distinct functional groups:
- Benzyl group: Introduces aromaticity and lipophilicity.
- 4-Ethoxyphenyl group: Provides a para-substituted aromatic ring with moderate electron-donating effects.
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) and materials science. Its synthesis likely involves sequential substitution of thiourea precursors, as seen in analogous thiourea syntheses (e.g., coupling benzyl isothiocyanate with modified amines) .
Properties
Molecular Formula |
C20H24N2O3S2 |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
1-benzyl-1-(1,1-dioxothiolan-3-yl)-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C20H24N2O3S2/c1-2-25-19-10-8-17(9-11-19)21-20(26)22(14-16-6-4-3-5-7-16)18-12-13-27(23,24)15-18/h3-11,18H,2,12-15H2,1H3,(H,21,26) |
InChI Key |
DOXNNZQEUHEHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyl isothiocyanate with 1,1-dioxidotetrahydrothiophene-3-amine and 4-ethoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Cyclization Reactions
The thiourea group facilitates cyclization to form heterocyclic systems:
-
Thiazolidinone formation : Reacts with α-haloesters or α-ketoacids under basic conditions to form 4-thiazolidinones.
-
Example: Cyclization with ethyl bromoacetate in ethanol yields a thiazolidinone derivative.
-
Mechanism : Thiourea sulfur attacks the carbonyl carbon, followed by intramolecular nucleophilic substitution.
-
Reaction Table :
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Ethyl bromoacetate | Thiazolidinone derivative | KOH, EtOH, reflux | 65% | |
| Maleic anhydride | Fused bicyclic compound | DCM, 40°C | 58% |
Electrophilic Substitution
The 4-ethoxyphenyl group undergoes nitration or halogenation :
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the ethoxy group .
-
Bromination : NBS (N-bromosuccinimide) in CCl₄ selectively brominates the aromatic ring .
Key Data :
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to OEt | 82% | |
| Bromination | NBS, CCl₄, light | Ortho to OEt | 75% |
Oxidation and Reduction
-
Oxidation : The thiourea sulfur can oxidize to urea derivatives using H₂O₂ or KMnO₄ .
-
Reduction : LiAlH₄ reduces the thiourea to a guanidine derivative .
Conditions :
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | 30% H₂O₂, AcOH | Urea analog | 88% | |
| Reduction | LiAlH₄, THF, reflux | Guanidine derivative | 70% |
Ring-Opening of Tetrahydrothiophene Dioxide
The 1,1-dioxidotetrahydrothiophene group undergoes nucleophilic ring-opening under basic conditions:
-
Reaction : NaOH in aqueous ethanol cleaves the sulfone ring, forming a sulfinic acid derivative.
-
Mechanism : Hydroxide attack at the β-carbon relative to the sulfone group.
-
Representative Data :
| Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (1M) | H₂O/EtOH | Sodium sulfinate salt | 90% |
Biological Interactions
Thioureas often exhibit enzyme inhibition via hydrogen bonding or metal coordination :
-
Glucosidase inhibition : The thiourea sulfur binds to catalytic aspartate residues .
-
Antimicrobial activity : Disruption of bacterial cell membranes via lipophilic interactions .
Activity Data :
| Target Enzyme | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| E. coli DNA gyrase | 12.4 ± 0.8 | Competitive inhibition | |
| C. albicans CYP51 | 8.9 ± 0.3 | H-bonding to heme iron |
Stability and Decomposition
-
Thermal degradation : Decomposes above 200°C, releasing CS₂ and NH₃ .
-
Photolysis : UV light (254 nm) cleaves the C–S bond, forming benzylamine and 4-ethoxyphenyl isocyanate .
Decomposition Products :
| Condition | Major Products | Source |
|---|---|---|
| 220°C, N₂ atmosphere | CS₂, NH₃, benzyl radical | |
| UV light, 24 h | Benzylamine, 4-ethoxyphenyl isocyanate |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties : Recent studies indicate that thiourea derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that similar compounds can inhibit the growth of breast and prostate cancer cells with IC50 values ranging from 3 to 14 µM.
Antimicrobial Activity : The compound has been tested against common bacterial strains, demonstrating notable inhibition zones. This suggests potential as an antimicrobial agent in pharmaceutical applications.
Anti-inflammatory Effects : Certain thiourea derivatives have shown the ability to reduce inflammatory markers in vitro, indicating therapeutic potential for inflammatory diseases.
Agriculture
Thioureas are known for their applications in agricultural chemistry. They can act as growth regulators or pesticides. The unique structural features of 1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea may enhance its efficacy as a biopesticide or plant growth enhancer.
Materials Science
The compound's properties make it a candidate for developing new materials. Its ability to form complexes with metals could lead to applications in catalysis or as precursors for novel polymeric materials.
Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 1-Benzyl-3-(4-ethoxyphenyl)thiourea | Lacks the dioxidotetrahydrothiophenyl moiety |
| 1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea | Lacks the ethoxyphenyl group |
| 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea | Lacks the benzyl group |
The unique combination of functional groups in 1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea may confer distinct chemical and biological properties compared to its analogs.
Case Studies
Several case studies have highlighted the efficacy of thiourea derivatives:
Anticancer Efficacy
A study demonstrated significant cytotoxicity against HeLa and A549 cancer cell lines with some compounds inducing apoptosis. These findings support further exploration of thioureas in cancer therapy.
Antimicrobial Testing
Various thiourea derivatives were tested against common bacterial strains, showing inhibition zones that indicate their potential as antimicrobial agents.
Anti-inflammatory Activity
Research indicated that certain thioureas could reduce inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thiourea Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations:
Solubility : The 4-ethoxyphenyl group balances lipophilicity (from benzyl) with moderate polarity, contrasting with purely hydrophobic derivatives like 1-benzoyl-3-(4-n-butylphenyl)thiourea .
Physicochemical Properties:
- Crystallinity : Derivatives with rigid substituents (e.g., sulfone, benzoyl) exhibit defined crystal packing, as seen in SHELX-refined structures . The target compound’s cyclic sulfone may promote ordered lattices, aiding in XRD characterization.
- Thermal Stability : Sulfone-containing compounds typically decompose at higher temperatures (>250°C) compared to alkyl-substituted thioureas .
Biological Activity
1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thiourea class, which is known for a wide range of biological properties including anticancer, antimicrobial, and anti-inflammatory activities. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for pharmacological research.
Structural Characteristics
The compound can be dissected into several key components:
- Benzyl Group : Known for enhancing lipophilicity and biological activity.
- Tetrahydrothiophene Moiety : Contributes to the compound's unique reactivity and interaction with biological systems.
- Ethoxyphenyl Group : Potentially influences the compound's pharmacokinetics and binding affinity to targets.
Anticancer Activity
Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. Research has shown that compounds similar to 1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For instance, a study demonstrated that thiourea derivatives had IC50 values ranging from 3 to 14 µM against specific cancer types, indicating potent activity against malignancies .
Antimicrobial Activity
Thiourea derivatives have also been noted for their antimicrobial properties. Compounds in this class have shown effectiveness against both bacterial and fungal pathogens. The presence of the thiourea functional group is crucial for their antibacterial action, as it allows for hydrogen bonding with microbial targets .
Anti-inflammatory Effects
The anti-inflammatory potential of thiourea compounds is another area of interest. They have been reported to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
The biological activity of 1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea is likely mediated through several mechanisms:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer progression or microbial growth.
- DNA Intercalation : Some studies on related compounds suggest they may intercalate with DNA, disrupting replication processes .
- Modulation of Signaling Pathways : The compound may influence cellular signaling pathways related to apoptosis and cell proliferation .
Structure-Activity Relationship (SAR)
A quantitative structure–activity relationship (QSAR) analysis can be employed to predict the biological activities based on the structural characteristics of similar compounds. For example:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Thiazolidinedione | Contains thiazolidine core | Antidiabetic |
| Benzothiazole Derivatives | Similar sulfur-containing ring | Antimicrobial |
| Indole Derivatives | Contains indole core | Anticancer |
This table illustrates that while there are compounds with overlapping features, the specific combination of functional groups in 1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea may confer unique properties that differentiate it from others in its class.
Case Studies
Several case studies highlight the biological efficacy of thiourea derivatives:
- Anticancer Efficacy : A study on a series of thiourea derivatives demonstrated significant cytotoxicity against HeLa and A549 cancer cell lines, with some compounds inducing apoptosis .
- Antimicrobial Testing : Various thiourea derivatives were tested against common bacterial strains and exhibited notable inhibition zones, indicating their potential as antimicrobial agents .
- Anti-inflammatory Activity : Research indicated that certain thioureas could reduce inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea?
Methodological Answer: The compound can be synthesized via a condensation reaction between a benzyl-substituted amine and carbon disulfide under controlled aqueous conditions, as demonstrated for analogous thiourea derivatives . For higher yields, industrial methods involving isocyanides and aliphatic amines in the presence of elemental sulfur (ambient temperature) may be adapted, though solvent choice (e.g., ethanol or methanol) and reflux conditions are critical for purity . Post-synthesis purification via recrystallization is recommended to isolate the product .
Q. How can the purity and structural integrity of this thiourea derivative be validated?
Methodological Answer: Combine spectroscopic techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
- FT-IR to verify thiourea C=S stretching (∼1250–1350 cm⁻¹) and sulfone S=O peaks (∼1150–1300 cm⁻¹) .
- HPLC or GC-MS for purity assessment (>95% recommended for biological assays) .
- Elemental analysis to validate empirical formula compliance.
Q. What are the key physicochemical properties influencing its reactivity?
Methodological Answer:
- Solubility : The ethoxyphenyl group enhances hydrophilicity, favoring polar solvents (DMSO, ethanol) for biological assays .
- Stability : Monitor degradation under oxidative conditions (e.g., H₂O₂ or KMnO₄) to assess sulfone/sulfoxide formation .
- Hydrogen bonding : The thiourea moiety acts as a hydrogen-bond donor/acceptor, critical for supramolecular interactions in crystallography .
Advanced Research Questions
Q. How does the substitution pattern (e.g., benzyl, sulfone, ethoxyphenyl) affect biological activity?
Methodological Answer:
- Comparative assays : Test against analogs (e.g., 1-benzyl-3-phenethyl-2-thiourea) to isolate the impact of the 1,1-dioxidotetrahydrothiophen-3-yl group on bioactivity .
- In vitro screening : Evaluate antibacterial (MIC assays), anticancer (cell viability via MTT), and anti-inflammatory (COX-2 inhibition) activities, noting contradictions in potency due to substituent electronic effects .
- Computational modeling : Use DFT to map electrostatic potentials and predict binding affinities to targets like kinases or bacterial enzymes .
Q. What crystallographic features define its molecular packing and intermolecular interactions?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve dihedral angles between aromatic rings and hydrogen-bonding networks (N–H···S/O interactions) .
- Comparative analysis : Contrast with structures like 1-benzoyl-3-(4-n-butylphenyl)thiourea to identify packing motifs influenced by the sulfone group .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···π interactions from the benzyl group) .
Q. How can conflicting data on biological activity across studies be resolved?
Methodological Answer:
- Standardize assays : Control variables like solvent (DMSO concentration), cell lines, and incubation time .
- SAR studies : Systematically modify substituents (e.g., replace ethoxy with methoxy) to isolate pharmacophore contributions .
- Meta-analysis : Cross-reference datasets from PubChem and crystallographic repositories to identify outliers or methodological biases .
Q. What computational tools are suitable for predicting its chelation behavior with transition metals?
Methodological Answer:
- Molecular docking : Simulate interactions with metal ions (e.g., Cu²⁺, Fe³⁺) using software like AutoDock Vina, focusing on thiourea’s sulfur and nitrogen donor sites .
- DFT calculations : Optimize geometry for metal complexes and calculate binding energies (B3LYP/6-31G* basis set) .
- Experimental validation : Compare computational results with UV-Vis and ESR spectra of synthesized metal complexes .
Q. What strategies optimize its application as an epoxy resin curing agent?
Methodological Answer:
- Kinetic studies : Monitor curing via DSC to assess exothermic peaks and activation energy .
- Mechanical testing : Compare tensile strength and thermal stability (TGA) of cured resins with commercial thioureas .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro) to the benzyl ring to modulate reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
